

Quin-C7 for Inflammatory Bowel Disease Research: A Technical Guide

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Compound of Interest

Compound Name: *quin-C7*

Cat. No.: *B15606019*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] Current therapeutic strategies often rely on broad anti-inflammatory and immunosuppressive agents, which can have limited efficacy and significant side effects.[2] A promising area of research is the modulation of specific pathways that resolve inflammation. One such target is the Formyl Peptide Receptor 2 (FPR2), also known as ALX (lipoxin A4 receptor). This G protein-coupled receptor is a key player in orchestrating innate and adaptive immunity and is implicated in the resolution of inflammation.[1]

This technical guide focuses on **quin-C7**, a synthetic, small-molecule, nonpeptide antagonist of FPR2. Recent preclinical evidence demonstrates its potential as a therapeutic agent in IBD by modulating myeloid cell activity and ameliorating mucosal inflammation.[3][4] This document provides an in-depth overview of **quin-C7**, its mechanism of action, available preclinical data in an IBD model, and relevant experimental methodologies.

Quin-C7: Compound Profile

Quin-C7 is a quinazolinone derivative identified through structure-activity relationship studies.[5][6][7] It functions as a selective antagonist for FPR2, showing a high preference for FPR2 over the related Formyl Peptide Receptor 1 (FPR1).[8]

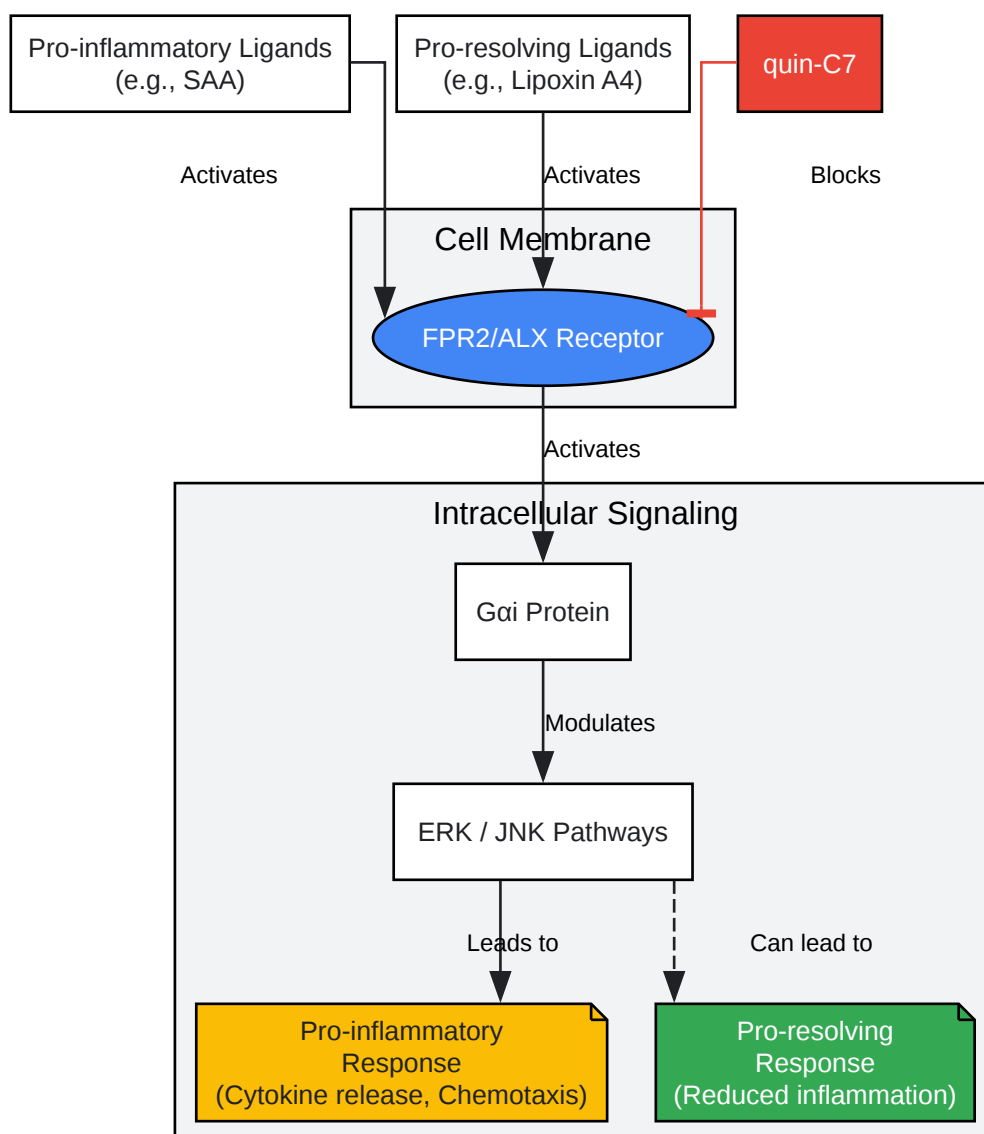
Property	Description	Reference
Chemical Name	4-butoxy-N-(2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl)benzamide	--INVALID-LINK--
Molecular Formula	C ₂₅ H ₂₅ N ₃ O ₄	[9]
Molecular Weight	431.48 g/mol	[9]
Target	Formyl Peptide Receptor 2 (FPR2/ALX)	[3][10]
Activity	Antagonist	[5][6][8]
Selectivity	High preference for FPR2 over FPR1	[8]
Reported In Vivo Use	Dextran sulfate sodium (DSS)-induced colitis in mice	[3][4]

Mechanism of Action and Signaling Pathway

Quin-C7 exerts its effects by antagonizing the FPR2 receptor. FPR2 is a crucial regulator of immune responses. It can be activated by a variety of ligands, including pro-inflammatory molecules like Serum Amyloid A (SAA) and pro-resolving mediators like Lipoxin A4 (LXA4).[1] Depending on the ligand, FPR2 activation can trigger either pro-inflammatory or anti-inflammatory (pro-resolving) signaling cascades.[1]

In the context of IBD, chronic inflammation is driven by an overactive immune response. **Quin-C7**, by blocking FPR2, is thought to modulate the activity of myeloid cells, such as neutrophils and macrophages, which are key drivers of intestinal inflammation.[2][11] Recent studies suggest that both agonism and antagonism of FPR2 can ameliorate colitis, indicating that modulation of this receptor is key to its therapeutic effect.[11] The underlying mechanism involves the regulation of the ERK and JNK signaling pathways, which are critical for cell proliferation, differentiation, and inflammatory responses.[2][10]

Below is a diagram illustrating the proposed signaling pathway influenced by **quin-C7**.



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Caption: Proposed FPR2/ALX signaling pathway modulated by **quin-C7**.

Preclinical Efficacy in an IBD Model

Quin-C7 has been evaluated in a dextran sulfate sodium (DSS)-induced colitis mouse model, a widely used model that mimics the acute inflammation seen in ulcerative colitis. Oral administration of **quin-C7** was shown to ameliorate the symptoms of colitis.^{[3][4]}

Quantitative In Vivo Data

Parameter	Value	Model System	Reference
Effective Dose (ED ₅₀)	2.2110 mg/kg	DSS-induced colitis in mice (symptomatic improvement)	[2][10]

Further detailed quantitative data from the primary study, such as Disease Activity Index (DAI) scores, colon length measurements, and specific cytokine level changes, are pending full publication access.

Quantitative In Vitro Data

Parameter	Value	Assay System	Reference
Inhibitory Constant (K _i)	6.7 μM	Displacement of [¹²⁵ I]WKYMVm from FPR2	--INVALID-LINK--
Inhibition of Calcium Mobilization (IC ₅₀)	92 ± 1 nM (agonist C1)	WKYMVm-induced in FPRL1-expressing cells	--INVALID-LINK--
Inhibition of Chemotaxis (IC ₅₀)	174 ± 61 nM (agonist C1)	WKYMVm-induced in FPRL1-expressing cells	--INVALID-LINK--

Experimental Protocols

The following protocols are based on the methodologies described in the study by Yang WS, et al. (2025) and standard procedures for DSS-induced colitis models.

DSS-Induced Colitis in Mice

This model is used to induce acute colonic inflammation.

- Animals: C57BL/6 mice are commonly used.[12]
- Induction: Dextran sulfate sodium (DSS; molecular weight 36,000-50,000) is administered in the drinking water at a concentration of 2-5% for a period of 5-7 days.[7][12] The study by

Yang et al. involved oral administration of **quin-C7** for 7 days during the colitis induction.[\[2\]](#)
[\[10\]](#)

- **Quin-C7 Administration:** **Quin-C7** is administered orally once daily.[\[3\]](#) The vehicle used in similar studies is often a solution containing DMSO and a surfactant like P188.
- **Monitoring:** Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces. These parameters are used to calculate the Disease Activity Index (DAI).
- **Endpoint Analysis:** At the end of the study period, mice are euthanized. The colon is excised, and its length is measured (a shorter colon indicates more severe inflammation). Colonic tissue is then collected for histopathological analysis and measurement of inflammatory markers.

Assessment of Disease Activity Index (DAI)

DAI is a composite score used to quantify the severity of colitis.

Score	Weight Loss (%)	Stool Consistency	Fecal Blood
0	None	Normal	Negative
1	1-5	Loose	-
2	6-10	Loose	Positive
3	11-15	-	-
4	>15	Diarrhea	Gross blood

Note: This is a standard scoring system. The exact system used in the **quin-C7** study may have slight variations.

Histopathological Analysis

Histological scoring assesses the microscopic damage to the colon.

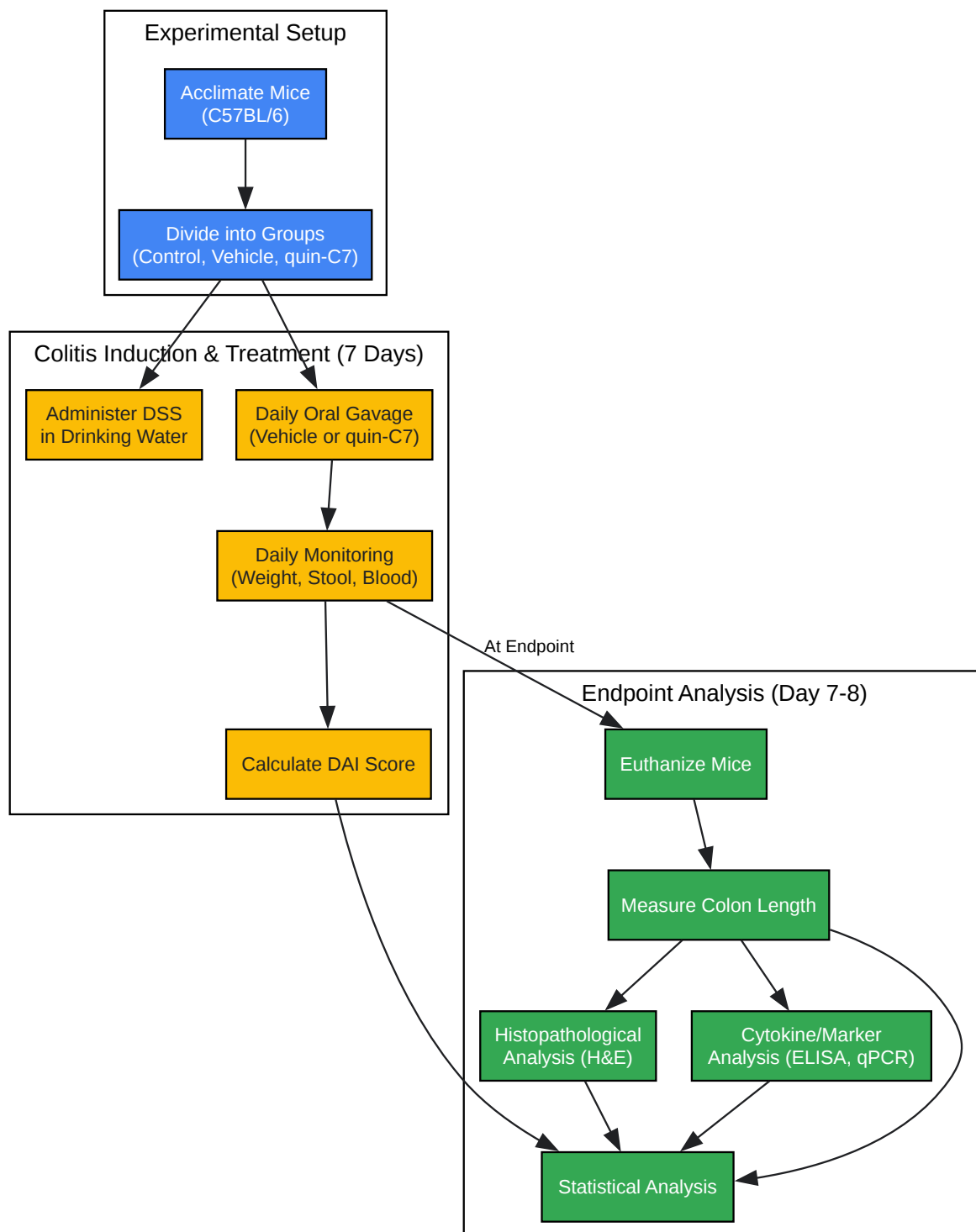
- Procedure: Colonic tissue sections are fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E).
- Scoring: The stained sections are examined microscopically for features such as loss of crypt architecture, goblet cell depletion, epithelial ulceration, and infiltration of inflammatory cells into the mucosa and submucosa. Each feature is assigned a score, and a total histological score is calculated.

Cytokine and Inflammatory Marker Analysis

This analysis quantifies the levels of key inflammatory molecules in the colonic tissue.

- Methods: Common techniques include:
 - ELISA (Enzyme-Linked Immunosorbent Assay): To measure protein levels of cytokines such as TNF- α , IL-1 β , and IL-6 in tissue homogenates.
 - qPCR (Quantitative Polymerase Chain Reaction): To measure the mRNA expression levels of inflammatory genes.
 - Flow Cytometry: To analyze the populations of immune cells (e.g., macrophages, neutrophils) infiltrating the colonic tissue.

Experimental Workflow Diagram



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Caption: Workflow for testing **quin-C7** in a DSS-induced colitis model.

Conclusion and Future Directions

Quin-C7 represents a targeted, small-molecule approach to IBD therapy by modulating the FPR2/ALX receptor. Preclinical data in a mouse model of colitis are promising, demonstrating that oral administration of this antagonist can reduce inflammation and disease severity. The mechanism appears to involve the regulation of myeloid cell activity via the ERK and JNK signaling pathways.

Further research is warranted to fully elucidate the therapeutic potential of **quin-C7**. This includes:

- **Chronic IBD Models:** Evaluating efficacy in models of chronic or relapsing colitis.
- **Mechanism of Action:** Deeper investigation into the specific downstream effects on different myeloid cell subsets (e.g., M1/M2 macrophage polarization).
- **Pharmacokinetics and Safety:** Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to establish a safety profile for potential clinical development.

The modulation of the FPR2/ALX pathway, as demonstrated by **quin-C7**, offers a novel and promising strategy for the development of new therapeutics for inflammatory bowel disease.

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